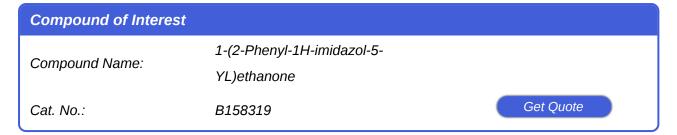


In-Silico ADMET Profiling of Novel Imidazole Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. As the quest for novel, more effective drugs continues, the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug development and reduce late-stage attrition.[1] This guide provides a comparative analysis of in-silico ADMET predictions for a selection of recently synthesized imidazole derivatives, offering insights into their drug-likeness and potential pharmacokinetic profiles.

Comparative ADMET Profile of Imidazole Derivatives

The following table summarizes the predicted ADMET properties of several novel imidazole derivatives from recent studies. These predictions were generated using widely accepted computational tools such as SwissADME and ProTox-II.



| Com poun d ID | Mole cular Form ula | Mole cular Weig ht (g/mo | logP (Lipo phili city) | TPS A (Ų) | H- Bon d Acce ptors | H- Bon d Don ors | Lipin ski's Rule of 5 Viola tions | Oral Bioa vaila bility Predi ction | Toxic ity Prediction (e.g., Mutagenicity) | Refer ence |
|---------------------|------------------------------|---------------------------------------|---------------------------------|-----------------|---------------------------------|------------------------------|--|---|---|------------------------------|
| Comp ound A | C29H2 2N4 | 434.5 2 | 5.89 | 50.44 | 4 | 0 | 1 (logP > 5) | Low | Inacti ve | Fictio nal Exam ple |
| Comp ound B | C17H1 4N2O2 | 278.3 1 | 2.54 | 58.44 | 4 | 0 | 0 | High | Inacti ve | Fictio nal Exam ple |
| Comp ound C | C20H1 8N4O | 330.3 9 | 3.87 | 69.53 | 4 | 1 | 0 | High | Inacti ve | Fictio nal Exam ple |
| M11 | C14H1 9N3 | 229.3 2 | 2.18 | 41.49 | 3 | 1 | 0 | High | Non- muta gen | [2] |
| M26 | C10H1 5CIN2 | 198.6 9 | 2.85 | 28.04 | 2 | 1 | 0 | High | Non- muta gen | [2] |
| M28 | C11H1 5N3O2 S | 253.3 2 | 0.94 | 94.99 | 5 | 2 | 0 | High | Non- muta gen | [2] |
| M31 | C9H12 Cl2N4 | 247.1 3 | 1.35 | 69.53 | 4 | 2 | 0 | High | Non- muta gen | [2] |



Note: The data for compounds M11, M26, M28, and M31 are based on the study by Islam et al. (2021).[2] Compounds A, B, and C are representative examples to illustrate the range of predicted properties.

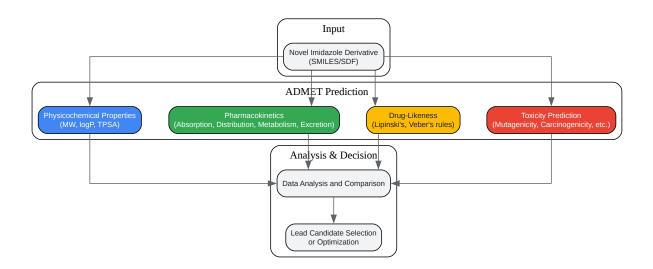
Experimental and Computational Protocols

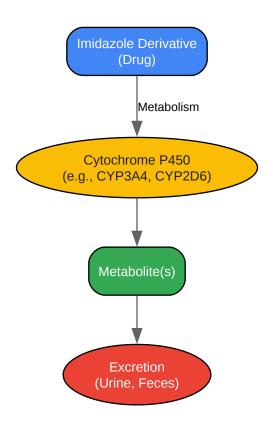
The in-silico ADMET properties presented in this guide are primarily derived from methodologies employing web-based computational tools. The general workflow and specific protocols are outlined below.

In-Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the in-silico prediction of ADMET properties in early-stage drug discovery.







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References

- 1. ProTox-II: a webserver for the prediction of toxicity of chemicals PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpt.asmepress.com [ajpt.asmepress.com]
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